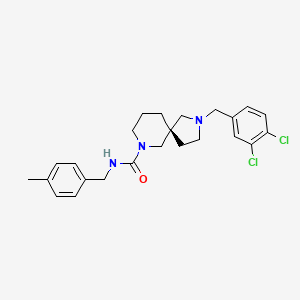

GSK2850163 (S enantiomer)

Beschreibung

BenchChem offers high-quality GSK2850163 (S enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK2850163 (S enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H29Cl2N3O |

|---|---|

Molekulargewicht |

446.4 g/mol |

IUPAC-Name |

(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |

InChI |

InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |

InChI-Schlüssel |

YFDASBFQKMHSSJ-DEOSSOPVSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of GSK2850163 (S-enantiomer) as a Negative Control in IRE1α Inhibition Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular stress signaling and drug development, the precise validation of a compound's mechanism of action is paramount. GSK2850163 has been identified as a potent and novel inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a critical mediator of the unfolded protein response (UPR). A key aspect of rigorous pharmacological investigation is the use of appropriate controls to ensure that the observed biological effects are specifically due to the inhibition of the intended target. For chiral molecules like GSK2850163, the corresponding inactive enantiomer serves as the ideal negative control. This technical guide provides an in-depth overview of the use of the S-enantiomer of GSK2850163 as a negative control, complete with available data, detailed experimental protocols, and visual workflows to support robust research design.

GSK2850163 is a chiral molecule, and its biological activity as an IRE1α inhibitor resides in a specific enantiomer.[1] The S-enantiomer of GSK2850163 is widely reported to be inactive against IRE1α and is therefore an essential tool for validating the specificity of the active compound in both in vitro and cellular assays.[1] By comparing the effects of the active enantiomer to its inactive S-counterpart, researchers can confidently attribute the observed cellular and biochemical changes to the specific inhibition of IRE1α.

Data Presentation: Comparative Activity of GSK2850163 Enantiomers

| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) |

| GSK2850163 (Active Enantiomer) | IRE1α | 20 nM | 200 nM |

| GSK2850163 (S-enantiomer) | IRE1α | Inactive | Inactive |

Note: The term "Inactive" for the S-enantiomer is based on supplier information and the consistent lack of reported inhibitory values in the scientific literature. Specific IC50 values from direct comparative studies were not found in the searched literature.[1]

IRE1α Signaling Pathway and Point of Inhibition

The mechanism of action of GSK2850163 involves the inhibition of the IRE1α signaling pathway, a critical arm of the Unfolded Protein Response. The following diagram illustrates the key components and steps in this pathway and indicates the point of inhibition by the active enantiomer of GSK2850163.

Experimental Protocols

To facilitate reproducible research and the proper use of GSK2850163 S-enantiomer as a negative control, detailed protocols for key experiments are provided below.

In Vitro IRE1α Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation and subsequent activation of its RNase domain.

Materials:

-

Recombinant human IRE1α protein (cytoplasmic domain)

-

GSK2850163 (active enantiomer) and GSK2850163 (S-enantiomer)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., a peptide substrate or a protein like myelin basic protein)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or Phos-tag™ gels)

Procedure:

-

Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.

-

In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.

-

Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™ or gel electrophoresis for Phos-tag™).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro IRE1α RNase Inhibition Assay (XBP1 Splicing)

This assay measures the ability of a compound to inhibit the RNase activity of IRE1α, which is responsible for the unconventional splicing of XBP1 mRNA.

Materials:

-

Recombinant human IRE1α protein (cytoplasmic domain)

-

GSK2850163 and its S-enantiomer

-

RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

A synthetic RNA substrate corresponding to the XBP1 mRNA splice site, often labeled with a fluorescent reporter and a quencher

-

ATP (to activate the kinase domain, which in turn activates the RNase domain)

Procedure:

-

Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.

-

In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds.

-

Incubate for a predetermined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding ATP and the fluorescently labeled XBP1 RNA substrate.

-

Monitor the increase in fluorescence over time as the substrate is cleaved.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Cellular XBP1 Splicing Assay

This cell-based assay assesses the ability of a compound to inhibit IRE1α-mediated splicing of endogenous XBP1 mRNA in response to ER stress.

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

GSK2850163 and its S-enantiomer

-

ER stress-inducing agent (e.g., tunicamycin or thapsigargin)

-

Reagents for RNA extraction, reverse transcription, and PCR

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of GSK2850163 or its S-enantiomer for a specified time (e.g., 1 hour).[1]

-

Induce ER stress by adding tunicamycin or thapsigargin to the cell culture medium and incubate for a further period (e.g., 4-6 hours).[1]

-

Harvest the cells and extract total RNA.[1]

-

Perform reverse transcription to generate cDNA.[1]

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.[1]

-

Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[1]

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.[1]

-

Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.[1]

Experimental Workflow Visualization

The following diagram provides a generalized workflow for assessing IRE1α inhibition using GSK2850163 and its S-enantiomer as a negative control.

Conclusion

GSK2850163 is a well-characterized and potent inhibitor of both the kinase and RNase activities of IRE1α.[1] Its inactive S-enantiomer serves as a critical negative control for in vitro and in vivo studies, ensuring the specificity of the observed effects.[1] The provided experimental protocols offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the role of the IRE1α signaling pathway in health and disease. While direct quantitative comparative data for the inactive enantiomer is not widely published, its consistent use as a negative control in the literature underscores the stereospecificity of GSK2850163's inhibitory action. Further studies providing a direct quantitative comparison would be beneficial to the research community.[1]

References

Introduction: The Importance of Chirality in Drug Research

An In-depth Technical Guide on the Role of GSK2850163 (S enantiomer) in Research

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the significance and application of the S-enantiomer of GSK2850163 in scientific research.

In pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. Chiral molecules exist as non-superimposable mirror images called enantiomers. While they may share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly. One enantiomer (the eutomer) may exhibit potent therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

GSK2850163 is a potent inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a critical component of the unfolded protein response (UPR).[1] The S-enantiomer of GSK2850163 is consistently reported to be the inactive form of the molecule.[2][3][4][5] As such, GSK2850163 (S enantiomer) serves as an essential tool in research: a negative control to ensure that the observed biological effects of the active GSK2850163 are specific to the inhibition of the intended target.[3]

The IRE1α Signaling Pathway

The unfolded protein response is a cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a key sensor in this pathway, possessing both kinase and endoribonuclease (RNase) activity. Upon activation by ER stress, IRE1α dimerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.

Caption: Overview of the IRE1α-XBP1 signaling cascade in the UPR.

Quantitative Data: Active vs. Inactive Enantiomers

The primary role of the GSK2850163 S-enantiomer in research is to serve as a negative control, confirming that the effects of the active enantiomer are on-target. While direct head-to-head quantitative comparisons in peer-reviewed literature are not abundant, the inhibitory concentrations for the active GSK2850163 are well-documented.[3] The S-enantiomer is expected to be inactive at these concentrations.

Table 1: Inhibitory Activity of GSK2850163 (Active Enantiomer)

| Target | Assay | IC50 |

| IRE1α | Kinase Activity | 20 nM[1] |

| IRE1α | RNase Activity | 200 nM[1] |

| Ron (Recepteur d'Origine Nantais) | Kinase Activity | 4.4 µM[1] |

| FGFR1 V561M | Kinase Activity | 17 µM[1] |

Experimental Protocols for Comparative Analysis

To experimentally validate the differential activity of the GSK2850163 enantiomers, a cellular assay measuring the inhibition of XBP1 mRNA splicing is commonly employed.

Cellular XBP1 Splicing Assay

This method provides a direct readout of IRE1α RNase activity within a cellular context.

Methodology:

-

Cell Seeding: Plate cells of interest (e.g., human multiple myeloma cell lines) in a suitable multi-well format and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with a serial dilution of GSK2850163 or its S-enantiomer for a designated period, typically 1 hour.[3]

-

ER Stress Induction: Introduce an ER stress-inducing agent, such as tunicamycin or thapsigargin, to the cell culture medium and incubate for an additional 4-6 hours.[3]

-

RNA Isolation: Harvest the cells and extract total RNA using a standard protocol.[3]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.[3]

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.[3]

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will yield a larger PCR product than the spliced form.[3]

-

Quantification and Analysis: Quantify the intensity of the bands corresponding to the spliced and unspliced XBP1. Calculate the percentage of XBP1 splicing and determine the IC50 value for each compound.

Caption: A stepwise workflow for assessing IRE1α activity via XBP1 splicing.

Conclusion

The S-enantiomer of GSK2850163 is a fundamentally important research tool. Its established inactivity against IRE1α makes it the ideal negative control for studies involving the active GSK2850163 enantiomer.[3] The use of this inactive enantiomer allows for the confident attribution of observed biological phenomena to the specific inhibition of IRE1α, thereby ensuring the robustness and validity of experimental findings. This rigorous approach is essential for advancing our understanding of the UPR and the development of targeted therapeutics.

References

In-depth Technical Guide: Understanding the Inactivity of the GSK2850163 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2850163 is a potent and selective allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR). Its inhibitory activity resides entirely in one enantiomer, while the corresponding S-enantiomer is reported to be inactive. This technical guide provides a comprehensive analysis of the available data on GSK2850163 and its S-enantiomer, detailing the experimental protocols used to assess their activity and postulating the stereochemical basis for the observed inactivity. The S-enantiomer serves as an ideal negative control in experimental settings to ensure that the observed effects are specific to the inhibition of IRE1α by the active compound.[1]

Introduction to GSK2850163 and IRE1α Signaling

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the UPR. IRE1α is a primary sensor of ER stress and possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The RNase domain then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER homeostasis.

GSK2850163 is a small molecule inhibitor that targets the kinase domain of IRE1α, thereby allosterically inhibiting its RNase activity. Chirality is a critical determinant of its pharmacological activity, with the biological activity residing in a single enantiomer.[1]

Data Presentation: Comparative Activity of GSK2850163 Enantiomers

Quantitative data from head-to-head comparative studies of the GSK2850163 enantiomers are not widely available in peer-reviewed literature. Commercial suppliers consistently refer to the S-enantiomer as inactive. The active enantiomer has been characterized with the following inhibitory concentrations.

| Compound | Target | Activity | IC50 |

| GSK2850163 (Active Enantiomer) | IRE1α | Kinase Inhibition | 20 nM[2] |

| GSK2850163 (Active Enantiomer) | IRE1α | RNase Inhibition | 200 nM[2] |

| GSK2850163 S-enantiomer | IRE1α | Kinase & RNase Inhibition | Inactive * |

Note: The term "Inactive" for the S-enantiomer is based on supplier information and its use as a negative control in research. Specific IC50 values from comparative studies were not found in the searched literature.[1]

The Stereochemical Basis for the Inactivity of the S-enantiomer

While a co-crystal structure of GSK2850163 with IRE1α is not publicly available, it is reported to be a Type III inhibitor, binding to an allosteric pocket adjacent to the ATP-binding site's hinge region.[3] The profound difference in activity between the enantiomers strongly suggests a highly stereospecific binding interaction.

The inactivity of the S-enantiomer can be logically attributed to steric hindrance within the binding pocket. The precise three-dimensional arrangement of substituents around the chiral center of the active enantiomer allows for optimal interactions with amino acid residues in the allosteric site. Conversely, the mirror-image configuration of the S-enantiomer likely results in one or more of its chemical groups clashing with the protein, preventing it from achieving the correct orientation for stable binding and inhibition.[4] In many kinase inhibitors, even a subtle change in stereochemistry can lead to a significant loss of activity due to the disruption of key hydrogen bonds, hydrophobic interactions, or the introduction of steric clashes.[4][5]

Caption: Logical model for the differential activity of GSK2850163 enantiomers.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of GSK2850163 and its S-enantiomer are provided below.

IRE1α Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibition of the kinase activity of recombinant IRE1α.

-

Materials:

-

Recombinant human IRE1α protein (cytoplasmic domain)

-

GSK2850163 and its S-enantiomer

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, 0.01 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase assay buffer, recombinant IRE1α (e.g., 5 nM), and the test compounds (e.g., 100 nL).

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP (e.g., 60 µM).

-

Allow the reaction to proceed for 2 hours at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Caption: Workflow for the IRE1α kinase inhibition biochemical assay.

IRE1α RNase Inhibition Assay (Cell-Free)

This assay measures the ability of a compound to inhibit the RNase-mediated cleavage of an RNA substrate.

-

Materials:

-

Recombinant human IRE1α protein

-

GSK2850163 and its S-enantiomer

-

RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Synthetic, fluorescently-labeled RNA substrate corresponding to the XBP1 mRNA splice site (with a quencher)

-

ATP

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds.

-

Incubate for 30 minutes at room temperature.

-

Activate the IRE1α by adding ATP and incubate for 30 minutes at 30°C.

-

Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.

-

Monitor the increase in fluorescence over time in a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.

-

Calculate the rate of reaction and determine the percent inhibition and IC50 value.

-

Cellular XBP1 Splicing Assay

This assay measures the inhibition of IRE1α RNase activity in a cellular context by quantifying the splicing of endogenous XBP1 mRNA.

-

Materials:

-

Human cell line (e.g., multiple myeloma cell line)

-

GSK2850163 and its S-enantiomer

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR reagents and primers flanking the 26-nucleotide intron of XBP1

-

Agarose gel electrophoresis equipment

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

-

Induce ER stress by adding tunicamycin and incubate for an additional 4-6 hours.

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Amplify the XBP1 cDNA using PCR.

-

Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 and calculate the percent inhibition.

-

Caption: The IRE1α signaling pathway and the point of inhibition by GSK2850163.

Conclusion

The biological activity of GSK2850163 is highly dependent on its stereochemistry. The active enantiomer is a potent inhibitor of both the kinase and RNase activities of IRE1α, while the S-enantiomer is inactive. This inactivity is presumed to be due to an inability to bind effectively to the allosteric site on the IRE1α kinase domain because of steric constraints. The S-enantiomer serves as a critical negative control for in vitro and in vivo studies, ensuring the specificity of the observed effects of the active compound.[1] The provided experimental protocols offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the role of the IRE1α signaling pathway in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Unfolded Protein Response with GSK2850163 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins for proper folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[2] In mammalian cells, the UPR is orchestrated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[3] Chronic ER stress and dysregulation of the UPR are implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making the UPR an attractive target for therapeutic intervention.[2][4]

GSK2850163 is a potent and selective small molecule inhibitor of IRE1α, a key transducer of the UPR.[1] IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1][5] GSK2850163 is a chiral molecule, and its biological activity is attributed to one of its enantiomers. The corresponding S-enantiomer is reported to be inactive and serves as a crucial negative control in experimental settings to ensure the observed effects are specific to the inhibition of IRE1α.[1][4][6][7] This technical guide provides an in-depth exploration of the UPR, with a focus on the utilization of GSK2850163 and its inactive enantiomer to dissect the IRE1α signaling pathway.

Data Presentation: Quantitative Analysis of GSK2850163 Enantiomers

Table 1: In Vitro Inhibitory Activity of GSK2850163 Enantiomers against IRE1α

| Compound | Target | Activity | IC50 (nM) | Source |

| GSK2850163 | IRE1α | Kinase Inhibition | 20 | [1] |

| GSK2850163 | IRE1α | RNase Inhibition | 200 | [1] |

| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive | [1] |

| GSK2850163 (S-enantiomer) | IRE1α | RNase Inhibition | Inactive | [1] |

Signaling Pathways of the Unfolded Protein Response

The UPR is mediated by three distinct signaling branches, each originating from a unique ER-resident transmembrane protein. The following diagrams, generated using the DOT language, illustrate these pathways.

The IRE1α Pathway

The IRE1α pathway is a central branch of the UPR. Upon ER stress, the chaperone BiP/GRP78 dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation. This activates its RNase domain, which catalyzes the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER protein folding, quality control, and ERAD. GSK2850163 specifically inhibits the kinase activity of IRE1α, which in turn prevents the activation of its RNase function and subsequent XBP1 splicing.

Caption: The IRE1α signaling pathway and the point of inhibition by GSK2850163.

The PERK Pathway

The PERK pathway primarily acts to attenuate global protein translation to reduce the load of new proteins entering the ER. Upon activation by ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α inhibits the assembly of the translation initiation complex. Paradoxically, this allows for the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

Caption: The PERK signaling pathway of the Unfolded Protein Response.

The ATF6 Pathway

The ATF6 pathway is activated by the translocation of ATF6 from the ER to the Golgi apparatus in response to ER stress. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of ER chaperones and components of the ERAD machinery.

Caption: The ATF6 signaling pathway of the Unfolded Protein Response.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the UPR and the effects of GSK2850163 enantiomers.

Experimental Workflow: Assessing IRE1α Inhibition

The following diagram illustrates a general workflow for evaluating the inhibitory potential of compounds against IRE1α.

Caption: General experimental workflow for assessing IRE1α inhibition.

IRE1α Kinase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation and activation.

-

Materials:

-

Recombinant human IRE1α protein (cytoplasmic domain)

-

GSK2850163 and its inactive S-enantiomer

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP (radiolabeled or with a detection system like ADP-Glo™)

-

-

Procedure:

-

Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.

-

In a microplate, combine the recombinant IRE1α protein, kinase assay buffer, and the test compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

IRE1α RNase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the RNase activity of IRE1α, which is responsible for splicing XBP1 mRNA.[1]

-

Materials:

-

Recombinant human IRE1α protein (cytoplasmic domain)

-

GSK2850163 and its inactive S-enantiomer

-

RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

A synthetic RNA substrate corresponding to the XBP1 mRNA splice site, often labeled with a fluorescent reporter and a quencher

-

ATP (to activate the kinase domain, which in turn activates the RNase domain)

-

-

Procedure:

-

Prepare serial dilutions of GSK2850163 and its S-enantiomer in DMSO.

-

In a microplate, combine the recombinant IRE1α protein, RNase assay buffer, ATP, and the test compounds.

-

Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.

-

Incubate at 30°C and monitor the increase in fluorescence over time as the substrate is cleaved.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration to calculate the IC50 value.

-

Cellular XBP1 mRNA Splicing Assay

This cell-based assay assesses the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.[1]

-

Materials:

-

A human cell line (e.g., HEK293T, HeLa)

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

GSK2850163 and its inactive S-enantiomer

-

Cell culture medium and reagents

-

RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

Primers flanking the XBP1 splice site

-

Agarose gel electrophoresis equipment

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of GSK2850163 or its S-enantiomer for a specified time (e.g., 1 hour).

-

Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate duration (e.g., 4-6 hours).

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[1]

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

-

Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.[1]

-

Conclusion

GSK2850163 is a valuable chemical probe for studying the IRE1α branch of the Unfolded Protein Response. Its stereospecific activity, with the S-enantiomer serving as an inactive control, allows for precise dissection of the role of IRE1α in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the intricate mechanisms of the UPR and to explore the therapeutic potential of targeting this critical cellular stress response. While direct quantitative comparative data for the inactive enantiomer remains to be extensively published, its consistent use as a negative control in the literature underscores the specific action of GSK2850163. Further studies providing a direct quantitative comparison would be a valuable contribution to the field.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of GSK2850163 (Belantamab Mafodotin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2850163, also known as belantamab mafodotin (Blenrep), is a first-in-class antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant multiple myeloma cells. This technical guide provides a comprehensive overview of the core mechanism of action of belantamab mafodotin, detailing its molecular components, multi-faceted anti-tumor activities, and the experimental methodologies used to characterize its function. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Molecular Composition of Belantamab Mafodotin

Belantamab mafodotin is a complex immunoconjugate engineered for targeted delivery of a potent cytotoxic agent to multiple myeloma cells.[1] Its structure comprises three key components:

-

A Humanized IgG1 Monoclonal Antibody: This component is a humanized monoclonal antibody, J6M0, which specifically binds to BCMA (also known as TNFRSF17 or CD269) on the surface of myeloma cells.[2] The antibody's Fc region is afucosylated, a modification that enhances its binding affinity to FcγRIIIa receptors on immune effector cells, thereby potentiating antibody-dependent cellular cytotoxicity (ADCC).

-

A Cytotoxic Payload (Monomethyl Auristatin F - MMAF): MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF is less permeable to cell membranes, which is advantageous in an ADC as it minimizes off-target toxicity.

-

A Non-cleavable Linker: A stable, non-cleavable maleimidocaproyl (mc) linker covalently attaches the MMAF payload to the monoclonal antibody. This linker is designed to be stable in the systemic circulation and only release the cytotoxic payload after the ADC has been internalized by the target cell and undergone lysosomal degradation.

Multi-modal Mechanism of Action

Belantamab mafodotin exerts its anti-myeloma effects through a multi-pronged approach, combining direct cytotoxicity with the engagement of the host immune system.

Targeted Cytotoxicity via MMAF Delivery

The primary mechanism of action involves the targeted delivery of MMAF to BCMA-expressing multiple myeloma cells. This process can be broken down into the following steps:

-

Binding to BCMA: The antibody component of belantamab mafodotin binds with high affinity to BCMA on the surface of myeloma cells.

-

Internalization: Upon binding, the ADC-BCMA complex is rapidly internalized by the cell through endocytosis.

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes, where the acidic environment and proteolytic enzymes degrade the antibody component, leading to the release of the MMAF payload into the cytoplasm.

-

Microtubule Disruption and Cell Cycle Arrest: Once in the cytoplasm, MMAF binds to tubulin, disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase.

-

Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in the malignant plasma cell.

Immune-Mediated Killing Mechanisms

In addition to direct cytotoxicity, the afucosylated Fc region of the belantamab mafodotin antibody engages the patient's immune system to attack the myeloma cells through two primary mechanisms:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The enhanced binding of the afucosylated Fc region to FcγRIIIa receptors on Natural Killer (NK) cells leads to their activation. Activated NK cells then release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the antibody-coated myeloma cells.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): The Fc region of belantamab mafodotin can also be recognized by Fcγ receptors on macrophages. This interaction triggers the engulfment and subsequent degradation of the opsonized myeloma cells by the macrophages.

Immunogenic Cell Death (ICD)

Treatment with belantamab mafodotin has been shown to induce immunogenic cell death in BCMA-expressing cancer cells.[3] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin exposure on the cell surface, and the release of ATP and high-mobility group box 1 (HMGB1). These DAMPs act as "danger signals" that can promote the maturation and activation of dendritic cells, leading to the priming of an adaptive anti-tumor immune response.

Inhibition of BCMA Signaling

By binding to BCMA, belantamab mafodotin can also interfere with the natural signaling pathways that promote myeloma cell survival and proliferation. BCMA is activated by its ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), which are present in the bone marrow microenvironment. This activation leads to the downstream activation of pro-survival signaling cascades, including the NF-κB, PI3K/AKT, and MAPK pathways.[2][4][5] By blocking the interaction of BAFF and APRIL with BCMA, belantamab mafodotin may further contribute to the induction of apoptosis in myeloma cells.

Quantitative Data

Table 1: Binding Affinity of Belantamab Mafodotin

| Parameter | Value | Reference |

| Binding Affinity (Kd) to human BCMA | ~1 nM | MedChemExpress |

Table 2: In Vitro Cytotoxicity of Belantamab Mafodotin in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) | Reference |

| NCI-H929 | Data not consistently reported in a tabular format in the provided search results. | - |

| RPMI-8226 | Data not consistently reported in a tabular format in the provided search results. | - |

| MM.1S | Data not consistently reported in a tabular format in the provided search results. | - |

| OPM-2 | Data not consistently reported in a tabular format in the provided search results. | - |

| U266 | Data not consistently reported in a tabular format in the provided search results. | - |

Note: While specific IC50 values for belantamab mafodotin across a panel of myeloma cell lines were not found in a consolidated table within the search results, numerous sources confirm its potent cytotoxic activity in the nanomolar range.

Experimental Protocols

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is a general guideline for assessing the cytotoxic activity of belantamab mafodotin against multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, MM.1S)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Belantamab mafodotin

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count multiple myeloma cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.

-

-

Compound Treatment:

-

Prepare serial dilutions of belantamab mafodotin in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Carefully remove 50 µL of medium from each well and add 50 µL of the belantamab mafodotin dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-AM Release Assay)

This protocol outlines a method to measure the ability of belantamab mafodotin to induce ADCC mediated by NK cells.

Materials:

-

Multiple myeloma target cells (e.g., MM.1S)

-

Natural Killer (NK) effector cells (either primary NK cells isolated from PBMCs or an NK cell line like NK-92)

-

Belantamab mafodotin

-

Isotype control antibody

-

Calcein-AM

-

96-well V-bottom plates

-

Fluorescence plate reader

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^6 cells/mL in serum-free medium.

-

Add Calcein-AM to a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells three times with complete medium to remove excess dye.

-

Resuspend the labeled target cells at 1 x 10^5 cells/mL in complete medium.

-

-

Assay Setup:

-

Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate (10,000 cells/well).

-

Prepare serial dilutions of belantamab mafodotin and the isotype control antibody.

-

Add 50 µL of the antibody dilutions to the respective wells.

-

Prepare effector NK cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Add 50 µL of the effector cell suspension to the wells.

-

For spontaneous release control, add 50 µL of medium instead of effector cells.

-

For maximum release control, add 50 µL of 2% Triton X-100.

-

-

Incubation:

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

-

Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Measurement of Calcein Release:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.

-

Measure the fluorescence of the released calcein at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations

Diagram 1: Molecular Structure of Belantamab Mafodotin

Caption: Molecular components of the antibody-drug conjugate, belantamab mafodotin.

Diagram 2: Cellular Mechanism of Action of Belantamab Mafodotin

Caption: Internalization and cytotoxic payload delivery mechanism of belantamab mafodotin.

Diagram 3: Immune-Mediated Mechanisms of Action

Caption: Antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP).

Diagram 4: BCMA Signaling Pathway Inhibition

Caption: Inhibition of pro-survival BCMA signaling by belantamab mafodotin.

Conclusion

Belantamab mafodotin represents a significant advancement in the treatment of multiple myeloma, leveraging a sophisticated antibody-drug conjugate design to achieve a multi-modal mechanism of action. By combining the targeted delivery of a potent cytotoxic agent with the engagement of the host immune system and the potential for immunogenic cell death, belantamab mafodotin offers a multifaceted attack on malignant plasma cells. A thorough understanding of its intricate mechanisms, as detailed in this guide, is crucial for the continued development of this and other next-generation targeted cancer therapies. The provided experimental protocols serve as a foundation for researchers to further investigate the nuanced activities of this important therapeutic agent.

References

- 1. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting B Cell Maturation Antigen (BCMA) in Multiple Myeloma: Potential Uses of BCMA-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. B-cell maturation antigen targeting strategies in multiple myeloma treatment, advantages and disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

The Use of GSK2850163 and its S-enantiomer as a Negative Control in the Study of the IRE1α Pathway: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of the potent IRE1α inhibitor, GSK2850163, and its inactive S-enantiomer for investigating the Inositol-requiring enzyme 1α (IRE1α) signaling pathway. Chirality is a critical aspect of pharmacology, and in the case of GSK2850163, the biological activity is specific to one enantiomer, making the other an essential tool for rigorous scientific inquiry.

The IRE1α Signaling Pathway and Point of Inhibition

The Unfolded Protein Response (UPR) is a crucial cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] IRE1α is a key transducer in this pathway, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][2] Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[3][4] This initiates a signaling cascade that includes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.[2][3] The spliced XBP1 mRNA is translated into a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1] Under severe or prolonged stress, IRE1α can also recruit TRAF2, leading to the activation of the JNK pathway and apoptosis.[3][4][5]

GSK2850163 is a small molecule inhibitor that targets the kinase domain of IRE1α, which in turn modulates its RNase activity. The active R-enantiomer of GSK2850163 serves as a potent inhibitor, while the S-enantiomer is inactive and functions as an ideal negative control.[1][6]

Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of GSK2850163.

Quantitative Data: A Comparative Look at Enantiomer Activity

The potency of GSK2850163 lies in its R-enantiomer, which effectively inhibits both the kinase and RNase functions of IRE1α.[7][8] In contrast, the S-enantiomer is consistently reported as inactive, making it an excellent negative control to ensure that any observed biological effects are due to the specific inhibition of IRE1α and not off-target or non-specific chemical effects.[1]

| Compound | Target | Activity | IC50 |

| GSK2850163 (R-enantiomer) | IRE1α | Kinase Inhibition | 20 nM[1][7][8] |

| IRE1α | RNase Inhibition | 200 nM[1][7][8] | |

| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive[1] |

| IRE1α | RNase Inhibition | Inactive[1] |

Experimental Protocols

To effectively study the IRE1α pathway using GSK2850163 and its S-enantiomer, several key assays can be employed. The following sections detail the methodologies for these experiments.

In Vitro IRE1α Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of recombinant IRE1α.

Methodology [1]

-

Compound Preparation: Prepare serial dilutions of GSK2850163 (both R and S enantiomers) in DMSO.

-

Reaction Setup: In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compounds.

-

Pre-incubation: Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.

-

Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

-

Measurement: Stop the reaction and measure kinase activity using a suitable method, such as ADP-Glo, which quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for the in vitro IRE1α kinase inhibition assay.

Cell-Based XBP1 mRNA Splicing Assay (RT-PCR)

This assay measures the inhibition of IRE1α's RNase activity in a cellular context by quantifying the splicing of XBP1 mRNA.

Methodology [1]

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

ER Stress Induction: Treat cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) for a specified duration.

-

Inhibitor Treatment: Concurrently or subsequently, treat the cells with various concentrations of GSK2850163 (both R and S enantiomers). Include vehicle (DMSO) and untreated controls.

-

RNA Extraction: After treatment, harvest the cells and extract total RNA.

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA.

-

Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the splice site.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[1]

-

Quantification: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.[1]

Caption: Workflow for the cell-based XBP1 mRNA splicing assay.

Western Blot Analysis for XBP1s Protein

This method quantifies the protein product of spliced XBP1 mRNA, providing further confirmation of IRE1α RNase inhibition.

Methodology [9]

-

Cell Treatment: Treat cells as described in the XBP1 mRNA splicing assay.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[9]

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to XBP1s overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

-

Analysis: Perform densitometry analysis to quantify the relative levels of XBP1s protein.[9]

Caption: Workflow for Western blot analysis of XBP1s protein levels.

Conclusion

GSK2850163 is a well-characterized and potent inhibitor of IRE1α's kinase and RNase activities.[1] Its inactive S-enantiomer is an indispensable tool for researchers, serving as a critical negative control to validate the specificity of the observed effects in both in vitro and in vivo studies.[1] The provided experimental protocols offer a robust framework for investigating the role of the IRE1α signaling pathway in various physiological and pathological contexts. The stereospecificity of GSK2850163's inhibitory action, confirmed by the inactivity of its S-enantiomer, allows for precise dissection of this crucial arm of the Unfolded Protein Response.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

preliminary studies using GSK2850163 inactive form

An In-depth Technical Guide on the Preliminary Studies Using the Inactive Form of GSK2850163

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1] As a chiral molecule, the biological activity of GSK2850163 resides in a specific enantiomer.[2] Its counterpart, the S-enantiomer of GSK2850163, is considered inactive and serves as a crucial negative control in preclinical research.[2][3] The use of such an inactive enantiomer is fundamental in drug discovery to ensure that the observed biological effects are specifically due to the inhibition of the intended target by the active compound, and not due to off-target effects or the compound's scaffold.[2][4] This technical guide provides a summary of the available information on the inactive form of GSK2850163, its use in experimental settings, and the relevant biological pathways and protocols.

The IRE1α Signaling Pathway and Inhibition by GSK2850163

The unfolded protein response is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2] IRE1α is a primary sensor of ER stress and possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[2] Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[5] The RNase then initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[2] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active XBP1s transcription factor.[6] XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. GSK2850163 inhibits both the kinase and RNase activities of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][5]

Quantitative Data on IRE1α Inhibition

While extensive quantitative data for the active GSK2850163 is available, specific inhibitory concentrations for its inactive S-enantiomer are not widely reported in peer-reviewed literature.[2] Commercial suppliers and technical documents consistently refer to the S-enantiomer as inactive, and it is used in research as a negative control to demonstrate the stereospecificity of the active form's inhibitory action.[2][3]

| Compound | Target | Activity | IC50 |

| GSK2850163 (Active Form) | IRE1α | Kinase Inhibition | 20 nM[1] |

| IRE1α | RNase Inhibition | 200 nM[1] | |

| GSK2850163 (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive |

| IRE1α | RNase Inhibition | Inactive |

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the inhibitory activity of compounds against the RNase function of IRE1α.

IRE1α Endoribonuclease (RNase) Activity Assay (XBP1 mRNA Splicing Assay)

This assay measures the ability of a compound to inhibit the IRE1α-mediated splicing of XBP1 mRNA in a cellular context.

Principle: Upon induction of ER stress, activated IRE1α splices a 26-nucleotide intron from XBP1 mRNA. This splicing event can be detected by reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the intron. The unspliced (XBP1u) and spliced (XBP1s) forms can be separated and quantified by gel electrophoresis, allowing for the determination of the extent of IRE1α RNase activity.

Materials:

-

Cell line (e.g., human multiple myeloma cell line RPMI-8226 or pancreatic cancer cell line PANC-1)[1]

-

Cell culture medium and supplements

-

ER stress-inducing agent (e.g., tunicamycin or thapsigargin)[1]

-

GSK2850163 (active form) and GSK2850163 S-enantiomer (inactive form) dissolved in DMSO

-

RNA extraction kit (e.g., Trizol-based)

-

Reverse transcription kit

-

PCR reagents and primers flanking the XBP1 splice site

-

Agarose gel electrophoresis equipment and reagents

-

Gel imaging system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with serial dilutions of GSK2850163 or its inactive S-enantiomer for a specified time (e.g., 1 hour).[2] A vehicle control (DMSO) should be included.

-

ER Stress Induction: Induce ER stress by adding an agent like tunicamycin to the cell culture medium and incubate for a further period (e.g., 4-16 hours).[1]

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.[2]

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.[2] A third, intermediate band, which is a hybrid of the spliced and unspliced strands, may also be visible.

-

Quantification and Analysis: Visualize the bands using a gel imaging system. Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. Calculate the percent inhibition of XBP1 splicing for each compound concentration relative to the ER stress-induced control.

Conclusion

The inactive S-enantiomer of GSK2850163 is an indispensable tool for the rigorous preclinical evaluation of the active drug candidate. Its use as a negative control allows researchers to unequivocally attribute the observed inhibition of the IRE1α pathway and any resulting cellular consequences to the specific stereochemical configuration of the active enantiomer.[2][4] While direct quantitative data on the inactivity of the S-enantiomer is not prevalent in the public domain, its consistent application in this control capacity underscores the high degree of specificity of GSK2850163 for its target.[2] The protocols and pathway information provided in this guide offer a framework for the continued investigation of IRE1α modulation in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Stereochemistry of IRE1α Inhibition: A Technical Guide to GSK2850163 (S-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of the S-enantiomer of GSK2850163, a crucial control molecule in the study of the unfolded protein response (UPR) pathway. While its counterpart, the R-enantiomer, is a potent and selective inhibitor of the inositol-requiring enzyme-1 alpha (IRE1α), the S-enantiomer is characterized by its inactivity.[1][2][3] This document details its chemical properties, the biological context of its target, and the experimental protocols used to differentiate the activity of these stereoisomers.

Chemical Structure and Physicochemical Properties

The S-enantiomer of GSK2850163, with the IUPAC name (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide, is a chiral molecule.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉Cl₂N₃O | [3][4] |

| Molecular Weight | 446.41 g/mol | [3][4] |

| IUPAC Name | (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | [4] |

| CAS Number | 2309519-81-9 | [1][4] |

| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | [4] |

| Computed XLogP3 | 4.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

Biological Inactivity and the Significance of Chirality

GSK2850163 is a selective allosteric inhibitor that targets the kinase domain of IRE1α, which in turn regulates its endoribonuclease (RNase) activity.[5][6] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway.[2] The pharmacological activity of GSK2850163 is highly dependent on its stereochemistry. The S-enantiomer is reported to be the inactive form of the molecule, serving as an essential negative control in research to ensure that the observed biological effects are specifically due to the inhibition of IRE1α by the active R-enantiomer.[1][2]

The active enantiomer, GSK2850163, exhibits potent inhibition of IRE1α kinase and RNase activities with IC50 values of 20 nM and 200 nM, respectively, in biochemical assays.[7][8][9] In contrast, the S-enantiomer is considered inactive, although specific IC50 values from direct comparative studies are not widely available in peer-reviewed literature.[2] Its use as a control is critical for validating the on-target effects of the active compound in cellular and in vivo models.

The IRE1α Signaling Pathway and Mechanism of Inhibition

The IRE1α pathway is a central component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2][10] The diagram below illustrates the key steps in this pathway and the point of inhibition by the active form of GSK2850163.

Caption: The IRE1α signaling pathway and the inhibitory action of GSK2850163.

Experimental Protocols

To differentiate the biological activity of the GSK2850163 enantiomers and confirm the inactivity of the S-enantiomer, specific in vitro and cellular assays are employed.

In Vitro IRE1α Kinase and RNase Inhibition Assays

These biochemical assays directly measure the ability of a compound to inhibit the enzymatic activities of purified IRE1α.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of GSK2850163 enantiomers.

Methodology:

-

Kinase Activity Assay: Recombinant human IRE1α is incubated with varying concentrations of the test compound (S- or R-enantiomer) in the presence of ATP. Kinase activity is assessed by measuring the autophosphorylation of IRE1α, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by detecting the phosphorylation of a substrate.

-

RNase Activity Assay: The RNase activity is determined by incubating IRE1α and the test compound with a fluorescently labeled XBP1 mRNA substrate. The cleavage of the substrate by the RNase domain leads to a change in fluorescence, which is monitored to quantify the enzymatic activity.[5]

-

Data Analysis: The results are plotted as percent inhibition versus compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Assay for XBP1 mRNA Splicing

This cell-based assay evaluates the ability of the compounds to inhibit IRE1α activity within a cellular context by measuring the downstream effect on XBP1 mRNA splicing.

Methodology:

-

Cell Culture and Treatment: A suitable cell line, often a multiple myeloma cell line known to have a constitutively active UPR, is cultured.[11] The cells are treated with a known ER stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1α pathway, along with various concentrations of the GSK2850163 enantiomers.[11]

-

RNA Extraction and RT-PCR: After a set incubation period, total RNA is extracted from the cells. Reverse transcription polymerase chain reaction (RT-PCR) is then performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA that is excised by IRE1α.[11][12]

-

Analysis: The PCR products are separated by gel electrophoresis. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) mRNAs will appear as different-sized bands. A reduction in the amount of the smaller XBP1s band in the presence of the inhibitor indicates successful inhibition of IRE1α RNase activity.[11] The S-enantiomer is expected to show no significant inhibition compared to the vehicle control, while the active R-enantiomer will show a dose-dependent decrease in XBP1 splicing.

Conclusion

The S-enantiomer of GSK2850163 is a critical tool for researchers studying the IRE1α signaling pathway. Its established inactivity provides a rigorous negative control, ensuring that the observed biological effects of the active R-enantiomer are specifically due to the inhibition of IRE1α. A thorough understanding of the properties and the use of appropriate experimental protocols to confirm the differential activity of the enantiomers are essential for the accurate interpretation of experimental results and for advancing the development of targeted therapies for diseases with a dysregulated unfolded protein response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. GSK2850163 S enantiomer | C24H29Cl2N3O | CID 132274059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSK2850163 - tcsc0039356 - Taiclone [taiclone.com]

- 10. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for GSK2850163 and its S Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is a potent and selective inhibitor of the kinase and endoribonuclease (RNase) activities of Inositol-Requiring Enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α's kinase and RNase functions are critical for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. GSK2850163 is a chiral molecule, and its biological activity is attributed to one of its enantiomers. The corresponding S enantiomer is reported to be inactive and serves as an essential negative control in experiments to ensure that the observed effects are specific to the inhibition of IRE1α.[1]

This document provides detailed application notes and experimental protocols for the use of GSK2850163 and its inactive S enantiomer in biochemical and cellular assays.

Data Presentation

The inhibitory activity of GSK2850163 against IRE1α has been characterized, while its S enantiomer is described as inactive. The following table summarizes the available quantitative data.

| Compound | Target | Activity | IC50 | Reference |

| GSK2850163 | IRE1α | Kinase Inhibition | 20 nM | [2][3][4] |

| IRE1α | RNase Inhibition | 200 nM | [2][3][4] | |

| GSK2850163 (S enantiomer) | IRE1α | Kinase Inhibition | Inactive | [1][5] |

| IRE1α | RNase Inhibition | Inactive | [1][5] |

Signaling Pathway

The mechanism of action of GSK2850163 involves the inhibition of the IRE1α signaling pathway, a critical arm of the Unfolded Protein Response. The following diagram illustrates the key components and steps in this pathway and indicates the point of inhibition by GSK2850163.

Caption: IRE1α Signaling Pathway and Inhibition by GSK2850163.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the activity of GSK2850163 and its S enantiomer are provided below.

In Vitro IRE1α Kinase Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, which involves its autophosphorylation.

Workflow:

Caption: General workflow for assessing IRE1α kinase inhibition.

Detailed Methodology:

-

Compound Preparation: Prepare serial dilutions of GSK2850163 and its S enantiomer in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold dilutions.

-

Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Recombinant human IRE1α (cytoplasmic domain).

-

Test compound dilutions (final DMSO concentration should be ≤1%).

-

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to a final concentration that is close to the Km for IRE1α.

-

Kinase Reaction: Allow the reaction to proceed at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced as an indicator of kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a suitable method.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro IRE1α RNase Activity Assay

This assay measures the ability of a compound to inhibit the endoribonuclease activity of IRE1α using a fluorescently labeled RNA substrate corresponding to the XBP1 mRNA stem-loop.

Workflow:

Caption: General workflow for assessing IRE1α RNase inhibition.

Detailed Methodology:

-

Compound Preparation: Prepare serial dilutions of GSK2850163 and its S enantiomer in DMSO as described for the kinase assay.

-

Reaction Setup: In a black, flat-bottom 96-well or 384-well plate suitable for fluorescence readings, add the following components:

-

RNase assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100).[6]

-

Recombinant human IRE1α (cytoplasmic domain).

-

Test compound dilutions (final DMSO concentration should be ≤1%).

-

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes.

-

IRE1α Activation: Activate the IRE1α by adding ATP to a final concentration of approximately 1 mM and incubate for 30 minutes at 30°C.

-

RNase Reaction Initiation: Initiate the RNase reaction by adding a fluorescently labeled RNA substrate that mimics the XBP1 splice sites. This is typically a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm). Cleavage of the RNA substrate separates the fluorophore from the quencher, resulting in an increase in the fluorescence signal.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Cellular XBP1 Splicing Assay

This assay measures the ability of a compound to inhibit IRE1α-mediated splicing of XBP1 mRNA in cells treated with an ER stress-inducing agent like tunicamycin.

Workflow:

Caption: General workflow for the cellular XBP1 splicing assay.

Detailed Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HeLa, RPMI-8226) in a 6-well or 12-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of GSK2850163 or its S enantiomer for 1-2 hours. Include a DMSO vehicle control.

-

ER Stress Induction: Induce ER stress by adding tunicamycin (e.g., 2.5-5 µg/mL) or another ER stress inducer like thapsigargin to the cell culture medium.[7]

-

Incubation: Incubate the cells for an additional 4-6 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

-

Reverse Transcription PCR (RT-PCR):

-

Synthesize cDNA from the total RNA using a reverse transcriptase.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron that is removed upon splicing.

-

-

Agarose Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.

-

Quantification: Visualize the bands using a gel documentation system and quantify the band intensities using software like ImageJ.

-

Data Analysis: Calculate the ratio of spliced to unspliced XBP1 for each treatment condition. Determine the percent inhibition of XBP1 splicing for each compound concentration relative to the tunicamycin-treated control and calculate the cellular IC50 value.

Conclusion

GSK2850163 is a valuable tool for studying the role of the IRE1α pathway in various physiological and pathological contexts. Its inactive S enantiomer is an essential negative control to ensure the specificity of the observed effects.[1] The provided experimental protocols offer a robust framework for researchers to independently verify the activity of GSK2850163 and to further explore the therapeutic potential of targeting IRE1α.

References

Application Notes and Protocols for GSK2850163 and its Inactive S-enantiomer in Cell Culture

This document provides detailed application notes and protocols for the use of GSK2850163 and its inactive S-enantiomer in a research and drug development setting. It is crucial to note a distinction between two compounds that may be easily confused:

-

GSK2850163 : A small molecule inhibitor of the Inositol-requiring enzyme-1 alpha (IRE1α) signaling pathway, a key component of the unfolded protein response (UPR).[1][2]

-

Belantamab mafodotin (GSK2857916) : An antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA) and is used in the treatment of multiple myeloma.[3][4][5]